molecular formula C18H22BrNO2 B13751170 3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide CAS No. 57543-08-5

3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide

Cat. No.: B13751170
CAS No.: 57543-08-5
M. Wt: 364.3 g/mol
InChI Key: HTQKMKGTTGLMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a benzyl group attached to the nitrogen atom of the tetrahydroisoquinoline ring, with methoxy groups at the 6 and 7 positions.

Preparation Methods

The synthesis of 3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing the tetrahydroisoquinoline core . This method typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of corresponding quinones, while reduction can yield the fully saturated tetrahydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of 3-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . This inhibition can result in increased levels of neurotransmitters like dopamine, which may have therapeutic implications for neurological disorders.

Properties

CAS No.

57543-08-5

Molecular Formula

C18H22BrNO2

Molecular Weight

364.3 g/mol

IUPAC Name

3-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide

InChI

InChI=1S/C18H21NO2.BrH/c1-20-17-10-14-9-16(8-13-6-4-3-5-7-13)19-12-15(14)11-18(17)21-2;/h3-7,10-11,16,19H,8-9,12H2,1-2H3;1H

InChI Key

HTQKMKGTTGLMKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C[NH2+]C(CC2=C1)CC3=CC=CC=C3)OC.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.